D-4F Demonstrates Superior In Vivo Stability and Atheroprotection Compared to L-4F
A direct head-to-head study in LDL receptor-null mice demonstrated that when administered orally, the D-amino acid peptide (D-4F) was stable in circulation and enhanced HDL's ability to protect against oxidation, whereas the L-amino acid peptide (L-4F) was rapidly degraded and excreted in urine [1]. Furthermore, D-4F administration resulted in a 79% decrease in atherosclerotic lesion area in mice on a Western diet, a level of efficacy not observed with the unstable L-4F [1].
| Evidence Dimension | In Vivo Stability and Atherosclerotic Lesion Reduction |
|---|---|
| Target Compound Data | Stable in circulation; 79% reduction in atherosclerotic lesion area |
| Comparator Or Baseline | L-4F: Rapidly degraded and excreted; no comparable lesion reduction reported |
| Quantified Difference | Qualitative difference in stability; 79% lesion reduction vs. baseline |
| Conditions | LDL receptor-null mice on a Western diet, oral administration |
Why This Matters
This demonstrates that chirality is a critical determinant of oral bioavailability and long-term efficacy, making D-4F the necessary choice for in vivo studies requiring oral dosing.
- [1] Navab, M., Anantharamaiah, G. M., Hama, S., Garber, D. W., Chaddha, M., Hough, G., ... & Fogelman, A. M. (2002). Oral Administration of an Apo A-I Mimetic Peptide Synthesized From D-Amino Acids Dramatically Reduces Atherosclerosis in Mice Independent of Plasma Cholesterol. Circulation, 105(3), 290–292. View Source
